Dodecyl- und Tetradecylglycidylether

Übersicht

Beschreibung

Dodecyl and tetradecyl glycidyl ethers are organic building blocks that participate in the synthesis of high molecular weight poly (ethylene oxide)-b-poly (alkylglycidyl ether) diblock copolymers .

Synthesis Analysis

The synthesis of dodecyl and tetradecyl glycidyl ethers involves the participation of these compounds in the formation of high molecular weight poly (ethylene oxide)-b-poly (alkylglycidyl ether) diblock copolymers .Molecular Structure Analysis

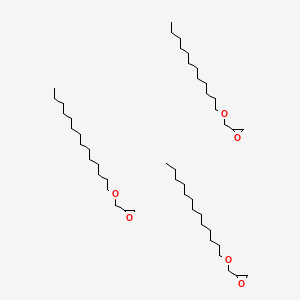

The molecular structure of dodecyl and tetradecyl glycidyl ethers is represented by the SMILES stringCCCCCCCCCCCCOCC1CO1.CCCCCCCCCCCCCOCC2CO2.CCCCCCCCCCCCCCOCC3CO3 . Chemical Reactions Analysis

Dodecyl and tetradecyl glycidyl ethers are involved in the synthesis of high molecular weight poly (ethylene oxide)-b-poly (alkylglycidyl ether) diblock copolymers .Physical And Chemical Properties Analysis

Dodecyl and tetradecyl glycidyl ethers are liquid at room temperature. They have a refractive index of 1.447 (lit.) and a density of 0.89 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Synthese von Diblock-Copolymeren

Dodecyl- und Tetradecylglycidylether werden bei der Synthese von hochmolekularen Poly(ethylenoxid)-b-Poly(alkylglycidylether)-Diblock-Copolymeren verwendet. Diese Copolymere haben aufgrund ihrer Fähigkeit, Micellen zu bilden, die Medikamente einschließen können, potenzielle Anwendungen in der Arzneimittelverabreichung .

Reaktive Verdünner für Epoxidformulierungen

Diese Glycidylether dienen als reaktive Verdünner in Epoxidformulierungen. Sie tragen dazu bei, die Viskosität zu reduzieren und können den Bedarf an Lösungsmitteln oder anderen flüchtigen organischen Verbindungen eliminieren, wodurch die Epoxidharze leichter verarbeitbar und umweltfreundlicher werden .

Klebstoffformulierungen

In Klebstoffen verbessern this compound die Klebkraft und Wasserbeständigkeit. Dies macht sie für den Einsatz in verschiedenen industriellen und privaten Klebstoffprodukten geeignet .

Tenside

Aufgrund ihrer tensidischen Eigenschaften werden diese Ether bei der Herstellung von Emulgatoren, Detergenzien und anderen Reinigungsprodukten eingesetzt. Sie helfen, die Oberflächenspannung zu reduzieren und die Mischung von öl- und wasserbasierten Stoffen zu verbessern .

Viskositätsreduktion für Epoxidharze

Sie werden zur Reduzierung der Viskosität von Epoxidharzen verwendet, was für verschiedene Anwendungen wie Beschichtungen, Verbundwerkstoffe und elektronische Einkapselung von entscheidender Bedeutung ist .

Biobasierte reaktive Verdünner für Epoxidharze

This compound sind Teil kommerzieller biobasierter Glycidylether-reaktiver Verdünner, die aus Pflanzenöl gewonnen werden. Diese werden verwendet, um das Umweltprofil von Epoxidharzen zu verbessern, indem die Abhängigkeit von Erdölprodukten reduziert wird .

Safety and Hazards

Dodecyl and tetradecyl glycidyl ethers are classified as skin irritants. They carry the GHS07 pictogram and have the signal word “Warning”. The hazard statements associated with these compounds are H315 and H317, indicating that they can cause skin irritation and may cause an allergic skin reaction .

Zukünftige Richtungen

Dodecyl and tetradecyl glycidyl ethers are used as epoxy reactive diluents and are part of a family of glycidyl ethers used for viscosity reduction of epoxy resins . These resins are further formulated into coatings, sealants, adhesives, and elastomers . The use of these diluents reduces the initial viscosity of DGEBA by a factor of ten while maintaining glass transition temperatures above 90 °C . This suggests that there is potential for developing new sustainable epoxy resins with characteristics and properties that can be fine-tuned by only adjusting the reactive diluent concentration .

Wirkmechanismus

Target of Action

Dodecyl and tetradecyl glycidyl ethers are primarily used in the synthesis of high molecular weight poly (ethylene oxide)-b-poly (alkylglycidyl ether) diblock copolymers . These copolymers are the primary targets of these ethers.

Biochemical Pathways

The ethers affect the biochemical pathway that leads to the synthesis of high molecular weight poly (ethylene oxide)-b-poly (alkylglycidyl ether) diblock copolymers

Result of Action

The result of the ethers’ action is the synthesis of high molecular weight poly (ethylene oxide)-b-poly (alkylglycidyl ether) diblock copolymers

Biochemische Analyse

Biochemical Properties

Dodecyl and tetradecyl glycidyl ethers play a significant role in biochemical reactions, particularly in the synthesis of diblock copolymers . These compounds interact with enzymes such as glycosyltransferases, which facilitate the transfer of glycosyl groups to acceptor molecules. The interaction between dodecyl and tetradecyl glycidyl ethers and glycosyltransferases is crucial for the formation of glycosidic bonds, which are essential for the synthesis of complex carbohydrates and glycoconjugates .

Cellular Effects

Dodecyl and tetradecyl glycidyl ethers have been shown to influence various cellular processes. These compounds can affect cell signaling pathways by modulating the activity of specific kinases and phosphatases . Additionally, dodecyl and tetradecyl glycidyl ethers can impact gene expression by altering the transcriptional activity of certain genes involved in cellular metabolism and stress responses . These effects on cell signaling and gene expression can lead to changes in cellular metabolism, including alterations in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of dodecyl and tetradecyl glycidyl ethers involves their binding interactions with biomolecules such as enzymes and proteins . These compounds can act as enzyme inhibitors or activators, depending on the specific enzyme and the context of the reaction. For example, dodecyl and tetradecyl glycidyl ethers can inhibit the activity of certain hydrolases, leading to the accumulation of specific substrates and the modulation of metabolic pathways . Additionally, these compounds can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dodecyl and tetradecyl glycidyl ethers can change over time due to factors such as stability and degradation . These compounds are relatively stable under standard laboratory conditions, but their activity can decrease over time due to hydrolysis and other degradation processes . Long-term exposure to dodecyl and tetradecyl glycidyl ethers can lead to cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of dodecyl and tetradecyl glycidyl ethers in animal models can vary with different dosages . At low doses, these compounds may have minimal effects on cellular function and overall health. At higher doses, dodecyl and tetradecyl glycidyl ethers can exhibit toxic or adverse effects, including tissue damage and organ dysfunction . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which these compounds can exert their biochemical effects without causing significant harm .

Metabolic Pathways

Dodecyl and tetradecyl glycidyl ethers are involved in various metabolic pathways, including those related to lipid metabolism and energy production . These compounds can interact with enzymes such as lipases and oxidases, which play a role in the breakdown and utilization of fatty acids . Additionally, dodecyl and tetradecyl glycidyl ethers can affect metabolic flux by modulating the activity of key regulatory enzymes, leading to changes in metabolite levels and overall metabolic balance .

Transport and Distribution

Within cells and tissues, dodecyl and tetradecyl glycidyl ethers are transported and distributed through interactions with specific transporters and binding proteins . These compounds can be taken up by cells via endocytosis and other transport mechanisms, and they can accumulate in specific cellular compartments such as the endoplasmic reticulum and mitochondria . The localization and accumulation of dodecyl and tetradecyl glycidyl ethers can influence their activity and function within the cell .

Subcellular Localization

The subcellular localization of dodecyl and tetradecyl glycidyl ethers is determined by targeting signals and post-translational modifications that direct these compounds to specific compartments or organelles . For example, dodecyl and tetradecyl glycidyl ethers can be targeted to the endoplasmic reticulum through interactions with specific signal peptides and chaperone proteins . The localization of these compounds within the cell can affect their biochemical activity and their interactions with other biomolecules .

Eigenschaften

IUPAC Name |

2-(dodecoxymethyl)oxirane;2-(tetradecoxymethyl)oxirane;2-(tridecoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2.C16H32O2.C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15-17-16-19-17;1-2-3-4-5-6-7-8-9-10-11-12-13-17-14-16-15-18-16;1-2-3-4-5-6-7-8-9-10-11-12-16-13-15-14-17-15/h17H,2-16H2,1H3;16H,2-15H2,1H3;15H,2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKNWGKWITWNVEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOCC1CO1.CCCCCCCCCCCCCOCC1CO1.CCCCCCCCCCCCOCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H96O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

769.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA, A liquid mixture; [EPA ChAMP: Hazard Characterization] | |

| Record name | Oxirane, 2-[(C12-14-alkyloxy)methyl] derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecyl and tetradecyl glycidyl ethers | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9046 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.06 [mmHg] | |

| Record name | Dodecyl and tetradecyl glycidyl ethers | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9046 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

68609-97-2 | |

| Record name | Oxirane, 2-[(C12-14-alkyloxy)methyl] derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxirane, mono[(C12-14-alkyloxy)methyl] derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride](/img/structure/B1528827.png)

![2-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile](/img/structure/B1528831.png)

![Tert-butyl 7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1528834.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole](/img/structure/B1528838.png)